molecular formula C20H15Cl2NO B5114096 2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide

2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide

Cat. No.: B5114096
M. Wt: 356.2 g/mol
InChI Key: JVJQZMKSJXMQTP-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

The synthesis of 2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of naphthalene derivatives with phenylcyclopropane carboxylic acid under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the cyclopropane ring and the incorporation of the dichloro groups .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,2-Dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide lies in its cyclopropane ring and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dichloro-N-naphthalen-1-yl-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO/c21-20(22)13-19(20,15-9-2-1-3-10-15)18(24)23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJQZMKSJXMQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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